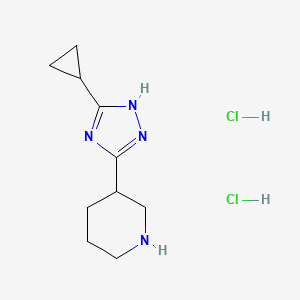

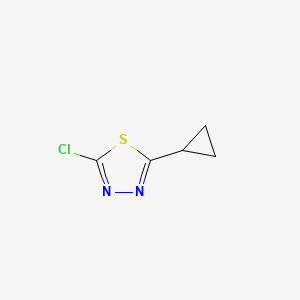

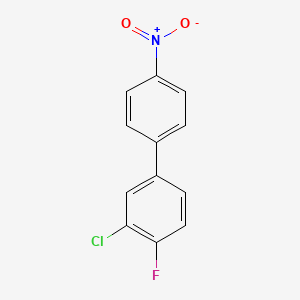

![molecular formula C8H10N4 B1426859 (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342684-08-5](/img/structure/B1426859.png)

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Übersicht

Beschreibung

“(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a derivative of 3H-imidazo[4,5-b]pyridine . It is part of a series of 3H-imidazo[4,5-b]pyridines derivatives that were designed and synthesized as selective mTOR inhibitors .

Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridines derivatives involves the systematic optimization of the molecules . This process led to the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structure of “(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a derivative of 3H-imidazo[4,5-b]pyridine . The structure includes a 3H-imidazo[4,5-b]pyridine core with a methyl group attached .Chemical Reactions Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Physical And Chemical Properties Analysis

“(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a solid compound . Its linear formula is C8H11N4Cl1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

SYNTHESIS OF NOVEL IMIDAZO(1,5-a)PYRIDINE DERIVATES Mihorianu et al. (2010) developed an efficient synthesis method for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. This method allows large-scale synthesis with good yields, and the structures of the products were confirmed by single crystal X-ray methods (Mihorianu et al., 2010).

Facile Synthesis of Novel Blue Light and Large Stoke Shift Emitting Tetradentate Polyazines Volpi et al. (2017) reported the synthesis of new imidazo[1,5-a]pyridines through a facile multiple condensation procedure. These polyazine products display unique optical properties like tunable luminescence, significant quantum yields, and large Stokes' shifts, indicating their potential for technological applications (Volpi et al., 2017).

Catalytic and Reactive Properties

Diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases Sankaralingam and Palaniandavar (2014) synthesized diiron(III) complexes with various 3N ligands, demonstrating their efficiency as catalysts for the selective hydroxylation of alkanes. The study suggests that the nature of the capping ligand significantly affects the catalytic properties of these complexes (Sankaralingam & Palaniandavar, 2014).

Pd(II) complexes with ONN pincer ligand Tailored synthesis, characterization, DFT, and catalytic activity toward the Suzuki-Miyaura reaction

Shukla et al. (2021) described the synthesis of a pincer type ONN tridentate Schiff base ligand and its Pd(II) complexes, which exhibit excellent catalytic activity in the Suzuki-Miyaura reaction. This work highlights the potential of these complexes in catalysis, with implications in organic synthesis and industrial applications (Shukla et al., 2021).

Optical and Electronic Properties

Double proton transfer induced twisted intramolecular charge transfer emission Mishra et al. (2013) explored the spectral characteristics of various imidazo[4,5-b]pyridine derivatives to understand the mechanism of protic solvent-induced dual fluorescence. The findings are crucial for understanding the optical and electronic properties of these compounds, which could have implications in the development of optical materials and sensors (Mishra et al., 2013).

One pot synthesis of low cost emitters with large Stokes' shift Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibit remarkable optical properties like large Stokes' shift and high quantum yields. These compounds present opportunities for the development of cost-effective luminescent materials (Volpi et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The 3H-imidazo[4,5-b]pyridines derivatives, including “(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine”, have shown potential as selective mTOR inhibitors . This suggests that they could be further explored for their potential therapeutic significance in the treatment of diseases where mTOR plays a crucial role.

Eigenschaften

IUPAC Name |

(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLJGQJDGHEXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

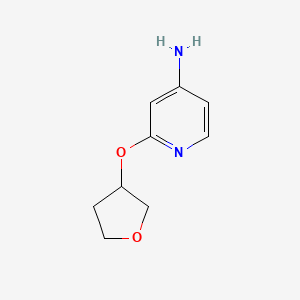

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)

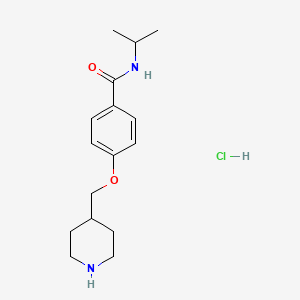

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

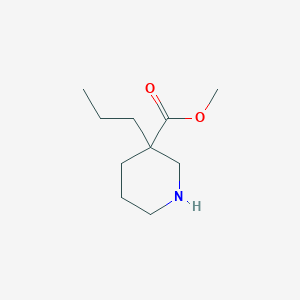

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)